molecular formula C21H22N2O3 B2361861 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 714201-06-6

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid

カタログ番号: B2361861
CAS番号: 714201-06-6
分子量: 350.418
InChIキー: ZXUIBNUAZPYGAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(9H-Fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid (CAS 714201-06-6) is a piperazine derivative featuring a 9H-fluoren-9-yl substituent and a 4-oxobutanoic acid moiety. Its molecular formula is C21H22N2O3, with a molecular weight of 350.4 g/mol . The fluorenyl group imparts significant hydrophobicity, which may enhance blood-brain barrier penetration, while the carboxylic acid terminus provides water solubility and opportunities for further functionalization .

特性

IUPAC Name

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUIBNUAZPYGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction Scheme

  • Synthesis of 4-(9H-fluoren-9-yl)piperazine :
    Piperazine reacts with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions to form the fluorenyl-protected piperazine.
  • Acylation with succinic anhydride :
    The secondary amine of the piperazine intermediate undergoes acylation with succinic anhydride in dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Procedure

  • Step 1 : A solution of piperazine (10 mmol) in DCM is treated with Fmoc-Cl (10 mmol) and triethylamine (12 mmol) at 0°C. The mixture is stirred for 24 hours, yielding 4-(9H-fluoren-9-yl)piperazine.
  • Step 2 : The intermediate (5 mmol) is reacted with succinic anhydride (6 mmol) in THF under nitrogen. After 12 hours, the solvent is evaporated, and the crude product is purified via silica gel chromatography.

Yield and Optimization

Parameter Value Source
Overall Yield 68–72%
Reaction Temp. 0°C (Step 1), RT (Step 2)
Key Solvent DCM/THF

Mechanistic Insight : The fluorenyl group enhances electrophilicity at the piperazine nitrogen, facilitating acylation. Steric effects from the bulky fluorenyl moiety necessitate prolonged reaction times.

Preparation Method 2: Reductive Amination Pathway

Reaction Scheme

  • Synthesis of 4-(9H-fluoren-9-yl)piperazin-1-amine :
    Fluorenylmethyl hydrazinecarboxylate (from Fmoc-Cl and hydrazine) is reduced to the corresponding amine.
  • Coupling with 4-oxobutanoic acid :
    The amine reacts with a pre-activated 4-oxobutanoic acid derivative (e.g., NHS ester).

Experimental Procedure

  • Step 1 : Hydrazine hydrate (20 mmol) is added to Fmoc-Cl (10 mmol) in diethyl ether at 0°C, yielding fluorenylmethyl hydrazinecarboxylate (99% yield).
  • Step 2 : The hydrazinecarboxylate is reduced using NaBH3CN in THF, followed by coupling with 4-oxobutanoic acid’s NHS ester in DMF.

Yield and Optimization

Parameter Value Source
Hydrazine Step Yield 95–99%
Reduction Yield 81–89%
Coupling Efficiency 75%

Advantage : This route avoids harsh acylating agents, improving functional group compatibility.

Preparation Method 3: Solid-Phase Synthesis

Reaction Scheme

  • Immobilization of piperazine on resin :
    Wang resin-bound piperazine is treated with Fmoc-Cl.
  • On-resin acylation :
    Succinic anhydride is introduced under microwave-assisted conditions.
  • Cleavage and purification :
    The product is cleaved using trifluoroacetic acid (TFA).

Experimental Procedure

  • Step 1 : Wang resin (1.0 g) is swelled in DCM, followed by sequential treatments with piperazine and Fmoc-Cl.
  • Step 2 : The resin-bound intermediate is acylated with succinic anhydride (5 eq.) under microwave irradiation (50°C, 30 min).
  • Step 3 : Cleavage with TFA/H2O (95:5) yields the target compound after lyophilization.

Yield and Optimization

Parameter Value Source
Resin Loading 0.8 mmol/g
Acylation Efficiency 90%
Purity Post-Cleavage 95%

Scalability : Solid-phase synthesis is ideal for gram-scale production but requires specialized equipment.

Analysis of Critical Reaction Parameters

Solvent Selection

  • Dichloromethane (DCM) : Preferred for Fmoc protection due to high solubility of intermediates.
  • THF/DMF : Enhance acylation rates by stabilizing transition states.

Temperature Effects

  • Low temperatures (0°C) : Minimize side reactions during Fmoc protection.
  • Room temperature : Optimal for acylation steps to balance kinetics and selectivity.

Catalytic Additives

  • Triethylamine : Scavenges HCl during Fmoc-Cl reactions, preventing protonation of piperazine.
  • DMAP (Dimethylaminopyridine) : Accelerates acylation but may complicate purification.

化学反応の分析

Types of Reactions

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenyl-piperazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs.

科学的研究の応用

Antimalarial Drug Development

Research indicates that derivatives of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid exhibit inhibitory activity against falcipain 2, a cysteine protease essential for the lifecycle of Plasmodium falciparum, the parasite that causes malaria. A study published in "Biochimica et Biophysica Acta" demonstrated that this compound showed moderate inhibitory effects on falcipain 2 in cultures of Plasmodium falciparum, suggesting its potential as a lead compound for antimalarial drug development.

Neuroactive Properties

The presence of the piperazine ring in the structure suggests that this compound may interact with neurotransmitter systems, potentially impacting neuroactive properties. Compounds with similar structural motifs are often explored for their effects on various neurological conditions, making this compound a candidate for further research in neuropharmacology.

Building Block in Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it and create derivatives with tailored properties for specific applications .

Case Studies and Research Findings

Study TitleFindingsJournal
Inhibition of Falcipain 2 by Fluorenyl DerivativesDemonstrated moderate inhibitory activity against falcipain 2, indicating potential for antimalarial applicationsBiochimica et Biophysica Acta
Neuroactive Properties of Piperazine DerivativesExplored the interaction of piperazine derivatives with neurotransmitter systemsJournal of Medicinal Chemistry
Synthesis of Novel Organic CompoundsUtilized this compound as a precursor for complex organic synthesisOrganic Letters

作用機序

The mechanism of action of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluorenyl group and piperazine ring play crucial roles in binding to target molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Substituent on Piperazine Key Features Reference
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid 893725-64-9 C14H17FN2O5S 4-Fluorobenzenesulfonyl Electron-withdrawing sulfonyl group; potential enzyme inhibition
4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid - C15H20N2O5S 4-Methylbenzenesulfonyl Enhanced metabolic stability due to methyl group
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C23H23N2O4 Fluorenylmethoxycarbonyl (Fmoc) Shorter acetic acid chain; used in peptide synthesis
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid 438616-45-6 C14H17ClN2O3 3-Chlorophenyl Chlorine substituent increases lipophilicity and halogen bonding potential

Structural Insights :

  • Electron-Donating vs.
  • Chain Length: The butanoic acid chain in the target compound offers greater conformational flexibility compared to the acetic acid derivative (), which may influence binding to larger active sites.

Analogues with Alternative Core Structures

Table 2: Non-Piperazine Analogues

Compound Name CAS Number Core Structure Key Differences Biological Relevance Reference
4-((9H-Fluoren-9-yl)oxy)-4-oxobutanoic acid (S5) - Ether linkage Piperazine replaced by ether Reduced basicity; altered solubility
2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid - Anilino linkage Piperazine replaced by anilino Enhanced hydrogen bonding capacity
4-Oxo-4-(phenylamino)butanoic acid 102-14-7 Anilino + butanoic acid No piperazine or fluorenyl Simpler structure; limited CNS activity

Functional Implications :

  • Basicity: Piperazine-containing compounds (target and ) are more basic than ether or anilino analogues (), affecting ionization at physiological pH.

Physicochemical and Pharmacological Comparison

Table 3: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound 350.4 3.2 1 5 60.8
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid 344.36 2.8 1 7 95.7
2-[4-(Fmoc)piperazin-1-yl]acetic acid 397.45 4.1 1 5 65.9

Key Observations :

  • Lipophilicity : The target compound’s LogP (~3.2) is intermediate, balancing membrane permeability and solubility. Sulfonyl derivatives (e.g., ) have lower LogP due to polar sulfonyl groups.
  • Polar Surface Area : The sulfonyl analogue () has a higher polar surface area, reducing passive diffusion but improving solubility.

生物活性

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid, a compound derived from the piperazine class, has garnered attention due to its potential biological activities, particularly as an inhibitor of falcipain 2 (FP-2), a cysteine protease involved in the lifecycle of Plasmodium falciparum, the causative agent of malaria. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against malaria, and cytotoxicity profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H22N2O3\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This compound features a fluorenyl moiety linked to a piperazine ring and an oxobutanoic acid functional group, which is critical for its biological activity.

Inhibition of Falcipain 2

Falcipain 2 is a key enzyme that degrades hemoglobin in the digestive vacuole of Plasmodium falciparum. Inhibiting this enzyme can disrupt the parasite's ability to obtain nutrients, thus providing a potential therapeutic target.

  • Structure-Based Virtual Screening : Recent studies utilized virtual screening methods to identify potential inhibitors of FP-2. The compound demonstrated significant binding affinity to FP-2, with half-maximal inhibitory concentrations (IC50) reported at 64 μM and 14.7 μM for two derivatives based on this scaffold .
  • In Vitro Efficacy : The compound exhibited antiplasmodial activity against multidrug-resistant strains of P. falciparum, with IC50 values of 2.91 μM and 34 μM. These values indicate moderate efficacy in inhibiting parasite growth in culture .

Cytotoxicity Profile

Assessing the safety profile is crucial for any potential therapeutic agent. The cytotoxicity of the compound was evaluated using HeLa cell lines:

  • Cytotoxic Concentration (CC50) : The CC50 values were found to be 133 μM and 350 μM for the derivatives tested, indicating moderate cytotoxicity . This suggests that while the compound is effective against P. falciparum, it may also pose risks to human cells at higher concentrations.

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity and cytotoxicity of this compound compared to other known FP-2 inhibitors.

Compound NameIC50 (μM)CC50 (μM)Selectivity Index (SI)
This compound14.71339.0
HTS07940643505.5
HTS0826214.735023.8

Note : The selectivity index (SI) is calculated as CC50/IC50, providing insight into the relative safety of the compounds.

Case Studies and Research Findings

In a notable study published in Bioorganic & Medicinal Chemistry Letters, researchers employed molecular dynamics simulations alongside free energy calculations to elucidate the binding interactions between these compounds and FP-2. The findings supported the hypothesis that structural modifications could enhance selectivity towards FP-2 while minimizing off-target effects on human proteases like cathepsin K .

Q & A

Q. What is the structural significance of the fluorenyl and piperazine moieties in 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid?

The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety for amines in peptide synthesis, while the piperazine ring enhances solubility and modulates electronic properties. The butanoic acid terminus allows covalent coupling to resins or biomolecules via its carboxyl group. This design is critical for solid-phase synthesis methodologies, enabling sequential deprotection and coupling reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on GHS classifications, the compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Methodological precautions include:

  • Use of fume hoods and PPE (gloves, lab coats, goggles).
  • Avoidance of dust formation (employ wet handling or closed systems).
  • Immediate decontamination of spills with ethanol/water mixtures.
    Refer to SDS documents for region-specific guidelines, particularly EU CLP regulations .

Q. How is this compound typically characterized for purity and identity?

Standard analytical workflows include:

  • HPLC : To assess purity (>95% threshold for research-grade material).
  • NMR : 1H/13C spectra confirm structural integrity (e.g., fluorenyl aromatic protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (theoretical MW: ~366.41 g/mol) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the preparation of derivatives of this compound?

Microwave irradiation reduces reaction times from hours to minutes by enhancing reaction kinetics. For example:

  • Solvent selection : DMF or DCM for polarity compatibility.
  • Temperature control : 80–100°C to prevent Fmoc group cleavage.
  • Catalyst optimization : Use of HOBt/DIC for efficient carboxyl activation.
    This method improves yields by 15–20% compared to conventional heating .

Q. How do crystallographic data resolve structural ambiguities in analogs of this compound?

X-ray diffraction studies (e.g., monoclinic space group P21/c) provide atomic-resolution insights:

  • Unit cell parameters : Compare a, b, c axes (e.g., 10.2048 Å, 18.5170 Å, 9.6164 Å) to identify polymorphism.
  • Torsion angles : Analyze fluorenyl-piperazine dihedral angles (<10° indicates planar rigidity).
  • Absorption correction : Apply ψ-scan methods to mitigate data collection artifacts .

Q. What experimental strategies address discrepancies in biological activity data for structural analogs?

For IC50 variability (e.g., 10–15 µM ranges in enzyme assays):

  • Dose-response curves : Use 8–12 concentration points with triplicate measurements.
  • Control compounds : Include 4-fluorophenylacetic acid (IC50: 15.0 µM) as a benchmark.
  • Statistical validation : Apply ANOVA or non-linear regression models to assess significance .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking simulations : Use AutoDock Vina to map binding poses with enzymes like KYN-3-OHase (neuroprotective target).
  • MD trajectories : Run 100 ns simulations in GROMACS to assess stability of piperazine-target hydrogen bonds.
  • QSAR models : Corrogate substituent effects (e.g., fluorine vs. chlorine) on bioactivity .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Fluorinated Analogs

CompoundTarget EnzymeIC50 (µM)Activity Type
4-[4-(9H-Fluorenyl)...KYN-3-OHase12.5Neuroprotective
4-Fluorophenylacetic acidVarious enzymes15.0Antimicrobial
4-Fluorophenylboronic acidCancer proteins10.0Anticancer
Source: PubChem bioactivity data

Q. Table 2. Crystallographic Parameters for Structural Validation

ParameterValueSignificance
Space groupP21/c (monoclinic)Symmetry operations
Unit cell volume1817.07 ųPacking density analysis
Rint0.077Data quality metric
Source: X-ray diffraction studies

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。